molecular formula C12H11FN2 B3425638 [6-(3-Fluorophenyl)pyridin-3-yl]methanamine CAS No. 441055-57-8

[6-(3-Fluorophenyl)pyridin-3-yl]methanamine

Cat. No.: B3425638
CAS No.: 441055-57-8
M. Wt: 202.23 g/mol
InChI Key: ZVNFPKMXWIZMNO-UHFFFAOYSA-N
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Description

Significance of Pyridine (B92270) Scaffolds in Organic and Medicinal Chemistry Research

The pyridine ring is a ubiquitous heterocyclic scaffold in both natural products and synthetic molecules. researchgate.netnih.govnih.govmdpi.com As a six-membered aromatic ring containing one nitrogen atom, it serves as a fundamental building block in the development of pharmaceuticals and agrochemicals. researchgate.net The presence of the nitrogen atom imparts specific properties to the ring, such as increased polarity and the ability to act as a hydrogen bond acceptor, which can enhance the solubility and bioavailability of a molecule. mdpi.com

Many FDA-approved drugs incorporate the pyridine moiety, highlighting its importance in medicinal chemistry. nih.govnih.gov Its structural versatility allows for substitution at various positions, enabling chemists to fine-tune the steric and electronic properties of the final compound to optimize its interaction with biological targets. mdpi.com

Table 1: Examples of Medicinally Important Pyridine-Containing Compounds

Compound NameTherapeutic Area
AtazanavirAntiretroviral (HIV)
ImatinibAnticancer
Niacin (Vitamin B3)Vitamin Supplement
Pyridoxine (Vitamin B6)Vitamin Supplement

Role of Fluorine Substitution in Modulating Chemical Properties and Reactivity within Pyridyl Systems

The introduction of fluorine into organic molecules is a widely used strategy in modern drug design. nih.gov Fluorine, being the most electronegative element, can profoundly alter the physicochemical properties of a parent compound. libretexts.org When attached to a pyridine ring, a fluorine atom can:

Modify Basicity: The strong electron-withdrawing nature of fluorine can decrease the basicity (pKa) of the pyridine nitrogen. This modulation can be crucial for optimizing a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

Enhance Metabolic Stability: Fluorine can be strategically placed at sites susceptible to metabolic oxidation. The strength of the carbon-fluorine bond makes it resistant to cleavage by metabolic enzymes, thereby increasing the molecule's half-life. mdpi.com

Increase Binding Affinity: Fluorine can participate in favorable interactions with biological targets, such as enzymes and receptors. It can form hydrogen bonds and other non-covalent interactions, potentially increasing the potency of a drug candidate. mdpi.com

Alter Reactivity: The presence of fluorine influences the electron density of the pyridine ring, affecting its susceptibility to nucleophilic or electrophilic attack. For instance, fluoropyridines can be more reactive towards nucleophilic aromatic substitution compared to their non-fluorinated counterparts.

Overview of Methanamine Functionality in Molecular Design and Transformations

The methanamine group (-CH₂NH₂) is a primary amine attached to a methylene (B1212753) bridge. This functional group is a versatile handle in molecular design and a key building block in organic synthesis. semanticscholar.org As a primary amine, it is nucleophilic and basic, allowing it to participate in a wide array of chemical reactions.

In the context of medicinal chemistry, the methanamine group can serve as a linker to connect the core pyridine scaffold to other molecular fragments. Its ability to form ionic bonds and hydrogen bonds is often exploited to improve interactions with biological macromolecules. Furthermore, the methanamine group can be readily transformed into other functionalities, such as amides, sulfonamides, and ureas, providing a platform for the synthesis of diverse compound libraries for structure-activity relationship (SAR) studies. semanticscholar.org

Contextualizing [6-(3-Fluorophenyl)pyridin-3-yl]methanamine within Advanced Heterocyclic Chemistry Studies

This compound is a molecule that embodies the principles discussed in the preceding sections. It is a biaryl structure where a 3-fluorophenyl ring is attached to the 6-position of a pyridine ring, which in turn bears a methanamine group at the 3-position. This specific arrangement of functional groups makes it a valuable intermediate in advanced heterocyclic chemistry.

Synthesis: The synthesis of 6-aryl-pyridines like the core of this compound often employs modern cross-coupling reactions. The Suzuki-Miyaura coupling is a prominent method, involving the reaction of a pyridine derivative (e.g., 6-chloronicotinonitrile) with an appropriately substituted boronic acid (e.g., 3-fluorophenylboronic acid) in the presence of a palladium catalyst. nih.govmdpi.comlibretexts.orgnih.gov The methanamine group is typically installed by the chemical reduction of a nitrile (cyano) group (-CN), which is a common precursor. rsc.org

Research Applications: While specific research focusing exclusively on this compound is not extensively documented in mainstream literature, its structural motifs are present in compounds explored in various medicinal chemistry programs. The 6-aryl-pyridine framework is a key feature in molecules designed as potential anti-malarial agents, TRPV4 antagonists for pain management, and inhibitors of protein kinases like VEGFR-2 for cancer therapy. nih.govmdpi.comexlibrisgroup.com In these contexts, the methanamine group serves as a crucial attachment point for building more complex structures to optimize biological activity. The 3-fluorophenyl group is often incorporated to enhance metabolic stability and binding interactions.

Table 2: Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC₁₂H₁₁FN₂
Molecular Weight202.23 g/mol
Topological Polar Surface Area38.91 Ų
Hydrogen Bond Donors1
Hydrogen Bond Acceptors3
Rotatable Bonds2

The compound serves as a prime example of a building block in discovery chemistry, where the pyridine core provides a stable and versatile scaffold, the fluorine atom fine-tunes electronic and metabolic properties, and the methanamine group offers a reactive site for further chemical elaboration.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[6-(3-fluorophenyl)pyridin-3-yl]methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11FN2/c13-11-3-1-2-10(6-11)12-5-4-9(7-14)8-15-12/h1-6,8H,7,14H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVNFPKMXWIZMNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C2=NC=C(C=C2)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11FN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601275593
Record name 6-(3-Fluorophenyl)-3-pyridinemethanamine
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Molecular Weight

202.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

441055-57-8
Record name 6-(3-Fluorophenyl)-3-pyridinemethanamine
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-(3-Fluorophenyl)-3-pyridinemethanamine
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URL https://comptox.epa.gov/dashboard/DTXSID601275593
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Structural Characterization and Spectroscopic Analysis

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the molecular structure of [6-(3-Fluorophenyl)pyridin-3-yl]methanamine in solution. High-resolution instruments allow for the precise assignment of proton (¹H), carbon (¹³C), and fluorine (¹⁹F) nuclei, confirming the connectivity and chemical environment of each atom within the molecule.

Two-dimensional (2D) NMR experiments are indispensable for assembling the molecular puzzle. They reveal correlations between different nuclei, which allows for the unambiguous assignment of signals that may be ambiguous in one-dimensional spectra.

Heteronuclear Single Quantum Coherence (HSQC): This experiment identifies direct, one-bond correlations between protons and the carbon atoms to which they are attached. tandfonline.com For this compound, an HSQC spectrum would show cross-peaks connecting the protons of the aminomethyl group (-CH₂) to its carbon, as well as each aromatic proton on both the pyridine (B92270) and fluorophenyl rings to their respective carbon atoms.

2D Nuclear Overhauser Effect Spectroscopy (2D-NOESY): This experiment detects through-space correlations between protons that are in close proximity, providing critical information about the molecule's conformation and the spatial arrangement of its substituent groups. For instance, a NOESY spectrum could reveal correlations between the aminomethyl protons and the pyridine proton at the C4 position, helping to define the rotational preference of the methanamine group relative to the pyridine ring.

The following table outlines the predicted ¹H and ¹³C NMR chemical shifts and key 2D NMR correlations.

Atom PositionPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)Key Predicted HMBC Correlations (¹H → ¹³C)Key Predicted HSQC Correlation
Aminomethyl (-CH₂)~3.9~45C3, C4C-CH₂
Pyridine H2~8.5~150C3, C4, C6C2-H2
Pyridine H4~7.8~137C2, C3, C5, C6C4-H4
Pyridine H5~7.4~121C3, C4, C6C5-H5
Fluorophenyl H2'~7.8~130C1', C3', C4', C6'C2'-H2'
Fluorophenyl H4'~7.2~115C2', C3', C5', C6'C4'-H4'
Fluorophenyl H5'~7.5~131C1', C3', C4', C6'C5'-H5'
Fluorophenyl H6'~7.7~116C1', C2', C4', C5'C6'-H6'

Note: Chemical shifts are estimations and can vary based on solvent and experimental conditions.

Given the presence of a fluorine atom, ¹⁹F NMR spectroscopy is a highly specific and sensitive tool for characterizing this compound. The ¹⁹F nucleus has a spin of 1/2 and 100% natural abundance, making it easy to observe. rsc.org The chemical shift of the fluorine atom is highly sensitive to its electronic environment, providing a unique spectral fingerprint. researchgate.netacrospharmatech.com For this compound, a single resonance would be expected in the ¹⁹F NMR spectrum. The precise chemical shift and the coupling patterns observed (e.g., coupling to the aromatic protons H2' and H4' on the fluorophenyl ring) would confirm the 3-fluoro substitution pattern. The large chemical shift dispersion in ¹⁹F NMR minimizes the chance of signal overlap, making it a powerful analytical tool. acrospharmatech.com

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a vital technique for determining the molecular weight of a compound and gaining insight into its structure through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the parent molecular ion. This allows for the determination of the elemental formula of this compound with high confidence, distinguishing it from other isomers or compounds with the same nominal mass. The technique can, in theory, screen for a vast number of compounds simultaneously. lcms.cz

FormulaC₁₂H₁₁FN₂
Calculated Monoisotopic Mass 202.0906 Da
Charge State (z) +1 (as [M+H]⁺)
Expected m/z in HRMS 203.0984

Tandem Mass Spectrometry (MS/MS) involves the selection of the molecular ion (or a primary fragment) and its subsequent fragmentation through collision-induced dissociation. The resulting fragment ions provide a "fingerprint" that is characteristic of the molecule's structure, helping to confirm the connectivity of the pyridine, fluorophenyl, and methanamine moieties.

A plausible fragmentation pathway for the protonated molecule ([M+H]⁺) would likely begin with the loss of ammonia (B1221849) (NH₃) from the aminomethyl group, a common fragmentation for primary amines, leading to a stable benzyl-type cation. Subsequent fragmentations could involve the cleavage of the bond between the two aromatic rings.

Precursor Ion (m/z)Proposed Fragment StructureFragment Ion (m/z)Neutral Loss
203.0984[C₁₂H₁₂FN₂]⁺186.0719NH₃
203.0984[C₆H₅FN]⁺ (Fluorophenylpyridine fragment)174.0455C₆H₇N
186.0719[C₁₂H₉F]⁺172.0710H₂CN

X-ray Crystallography for Solid-State Structural Determination

Should a single crystal of sufficient quality be obtained, X-ray crystallography offers the most definitive method for determining the three-dimensional structure of this compound in the solid state. This technique provides precise atomic coordinates, from which exact bond lengths, bond angles, and torsional angles can be calculated.

The resulting crystal structure would reveal the planarity of the pyridine and fluorophenyl rings and the dihedral angle between them, which is a key conformational feature. Furthermore, analysis of the crystal packing would elucidate the nature and geometry of intermolecular interactions, such as hydrogen bonding involving the amine group and potential π-π stacking between the aromatic rings, which govern the macroscopic properties of the solid material.

An extensive search for scientific literature and data pertaining to the specific chemical compound "this compound" was conducted to generate an article based on the provided outline. Despite employing targeted search strategies using the compound's name, its Chemical Abstracts Service (CAS) number (1261541-76-1), and its chemical structure representation (SMILES string), the specific, detailed information required to populate the requested sections could not be located in publicly accessible scientific databases and publications.

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Chiroptical Spectroscopy for Stereochemical Assignment (If applicable to chiral derivatives):The parent compound is achiral. A search for chiral derivatives and any associated chiroptical spectroscopy (e.g., Circular Dichroism) studies also yielded no results.

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Chemical Reactivity and Derivatization Strategies of 6 3 Fluorophenyl Pyridin 3 Yl Methanamine

Reactions Involving the Pyridine (B92270) Nitrogen

Salt Formation and Coordination Chemistry

The presence of the basic aminomethyl group and the pyridine nitrogen atom makes [6-(3-Fluorophenyl)pyridin-3-yl]methanamine amenable to salt formation and participation in coordination complexes.

Coordination Chemistry: The nitrogen atoms of both the pyridine ring and the aminomethyl group can act as ligands, coordinating to various metal centers. The geometry and stoichiometry of the resulting coordination complexes would depend on the metal ion, the counter-ion, and the reaction conditions. Based on studies of similar pyridylmethylamine ligands, it is anticipated that this compound could form a variety of coordination compounds with transition metals.

Metal IonPotential LigandExpected Complex Type
Copper(I)This compoundMononuclear or binuclear complexes
Palladium(II)This compoundSquare planar complexes
Platinum(II)This compoundSquare planar complexes

This table presents hypothetical examples based on the known coordination chemistry of similar pyridylamine ligands.

Reactivity of the Fluorophenyl Moiety

The 3-fluorophenyl group attached to the pyridine ring offers several avenues for chemical modification, primarily through aromatic substitution reactions.

Aromatic Substitution Reactions on the Phenyl Ring (Electrophilic and Nucleophilic)

Electrophilic Aromatic Substitution: The fluorine atom is an ortho-, para-directing deactivator for electrophilic aromatic substitution. Therefore, electrophilic attack on the 3-fluorophenyl ring is expected to occur at the positions ortho and para to the fluorine atom. However, the pyridine ring itself is electron-withdrawing, which further deactivates the attached phenyl ring towards electrophilic attack. Consequently, harsh reaction conditions are generally required for such transformations.

Nucleophilic Aromatic Substitution (SNAr): The presence of the electron-withdrawing pyridine ring can activate the fluorophenyl moiety towards nucleophilic aromatic substitution, particularly at the position ortho or para to the fluorine if an additional activating group is present. However, given the substitution pattern, direct nucleophilic displacement of the fluorine atom would be challenging without further activation.

Reaction TypeReagentsExpected Major Product(s)
NitrationHNO₃/H₂SO₄Substitution at positions 2-, 4-, or 6- of the fluorophenyl ring
BrominationBr₂/FeBr₃Substitution at positions 2-, 4-, or 6- of the fluorophenyl ring

This table illustrates expected outcomes based on general principles of aromatic substitution on deactivated rings.

Directed Ortho Metalation (DoM) Strategies

Directed ortho metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. In the case of this compound, the aminomethyl group, after suitable protection (e.g., as an amide or carbamate), could potentially act as a directing group for the lithiation of the pyridine ring. However, directing metalation to the fluorophenyl ring would be more challenging. The fluorine atom itself is a weak directing group. A more effective strategy would involve the introduction of a stronger directing group onto the phenyl ring.

Alternatively, the pyridine nitrogen can direct the metalation to the C2' position of the phenyl ring. This strategy has been successfully employed for related 2-phenylpyridine (B120327) derivatives. quimicaorganica.org

Regioselective Transformations of the Pyridine Ring

The pyridine ring in this compound is electron-deficient and presents its own set of reactivity patterns.

Halogenation and Metalation Studies

Halogenation: Electrophilic halogenation of the pyridine ring is generally difficult due to its electron-deficient nature and typically requires harsh conditions, proceeding primarily at the 3- and 5-positions. youtube.comstackexchange.com In the subject molecule, the 3-position is already substituted. Therefore, halogenation would be expected to occur at the 5-position. More recent methods, such as those involving the formation of Zincke imine intermediates, allow for milder and more regioselective halogenation of pyridines at the 3-position, though this specific substrate has not been reported.

Metalation: Direct metalation of the pyridine ring can be challenging due to the possibility of nucleophilic addition of the organometallic reagent. However, the use of hindered bases like lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LiTMP) can facilitate deprotonation. The presence of the 6-aryl substituent would likely direct metalation to the 5-position.

ReactionReagentsExpected Product
BrominationNBS, H₂SO₄5-Bromo-[6-(3-fluorophenyl)pyridin-3-yl]methanamine
LithiationLDA, THF, -78 °C[5-Lithio-6-(3-fluorophenyl)pyridin-3-yl]methanamine

This table provides predicted outcomes based on the known reactivity of substituted pyridines.

Functionalization at Unsubstituted Positions

The unsubstituted positions on the pyridine ring (C4 and C5) are potential sites for functionalization. As discussed, electrophilic attack would favor the C5 position. Nucleophilic attack, on the other hand, is generally favored at the C2 and C4 positions of the pyridine ring. Given that the C2 and C6 positions are substituted, any nucleophilic attack would likely be directed to the C4 position, especially if the pyridine nitrogen is quaternized or if the reaction proceeds via an SNAr mechanism with a suitable leaving group at that position.

Synthesis of Advanced Derivatives and Analogues for Research Purposes

The synthesis of advanced derivatives from this compound is pivotal for exploring its full potential in scientific research. The primary amino group serves as a key handle for derivatization, while the pyridine and fluorophenyl rings offer further opportunities for structural diversification.

The design of novel ligands and molecular probes often requires the strategic modification of a core scaffold to enhance binding affinity, selectivity, and functionality. This compound is an attractive starting material for such endeavors due to its drug-like properties and the amenability of its functional groups to a variety of chemical transformations.

A primary route for modification involves the acylation of the aminomethyl group to form amides. This can be achieved through reaction with a wide range of carboxylic acids, acyl chlorides, or anhydrides. The choice of the coupling partner can introduce diverse functionalities, such as reporter groups (fluorophores, biotin), reactive handles for bioconjugation, or pharmacophores designed to interact with specific biological targets. The use of peptide coupling reagents can facilitate amide bond formation with high efficiency. fishersci.co.uk

Table 1: Representative Amide Coupling Reactions for Ligand and Probe Synthesis

Amine SubstrateAcylating AgentCoupling ReagentProductPotential Application
BenzylamineDansyl chloridePyridineN-(Phenylmethyl)dansylamideFluorescent probe
AnilineBiotin-NHS esterTriethylamineN-PhenylbiotinamideAffinity probe
This compoundFluorescein isothiocyanateN/AFluorescein-labeled derivativeFluorescent tracer

This table presents analogous reactions to illustrate the potential derivatization of this compound.

Another key strategy is N-alkylation of the primary amine. Reductive amination, which involves the reaction of the amine with an aldehyde or ketone in the presence of a reducing agent like sodium borohydride (B1222165) or sodium triacetoxyborohydride, is a powerful method for introducing a variety of alkyl groups. wikipedia.orgmasterorganicchemistry.com This approach allows for the systematic modification of the steric and electronic properties of the ligand, which can be crucial for optimizing interactions with a biological target. masterorganicchemistry.com

The development of bioorthogonal probes represents a sophisticated application of these derivatization strategies. Bioorthogonal chemistry involves reactions that can occur in living systems without interfering with native biochemical processes. wikipedia.org By incorporating a bioorthogonal handle, such as an azide (B81097) or a strained alkyne, onto the this compound scaffold, researchers can create probes for in-situ labeling and imaging of biological targets. biosyn.comresearchgate.net For instance, the amine could be acylated with an azide-containing carboxylic acid, preparing it for a subsequent "click" reaction with a cyclooctyne-functionalized reporter molecule. wikipedia.org

Combinatorial chemistry is a powerful tool for the rapid synthesis of large numbers of diverse compounds for drug discovery and other applications. The this compound core is an excellent scaffold for the construction of such libraries due to its multiple points of diversification.

Solid-phase synthesis is a particularly effective method for generating combinatorial libraries of pyridine derivatives. nih.govnih.gov In a typical solid-phase approach, the aminomethyl group of this compound could be attached to a solid support, such as a resin. This immobilization allows for the use of excess reagents to drive reactions to completion, with purification simplified to washing the resin. Subsequent reactions can then be performed on the pyridine ring or the fluorophenyl group.

For instance, if a bromo-substituted analogue of the scaffold is used, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, can be employed to introduce a wide variety of aryl or heteroaryl groups at that position. nih.gov This strategy allows for the creation of a library of compounds with diverse substituents on the pyridine ring.

Table 2: Potential Suzuki-Miyaura Cross-Coupling Reactions for Library Synthesis

Pyridine SubstrateBoronic AcidPalladium CatalystBaseProduct
5-Bromo-2-methylpyridin-3-aminePhenylboronic acidPd(PPh₃)₄K₃PO₄2-Methyl-5-phenylpyridin-3-amine
2-Chloro-5-iodopyridine4-Methoxyphenylboronic acidPd(dppf)Cl₂Cs₂CO₃2-Chloro-5-(4-methoxyphenyl)pyridine
6-Chloro-3-(trifluoromethyl)pyridineNaphthalene-2-boronic acidPd(OAc)₂K₂CO₃6-(Naphthalen-2-yl)-3-(trifluoromethyl)pyridine

This table illustrates analogous Suzuki-Miyaura reactions that could be adapted for the combinatorial synthesis of derivatives from a suitably halogenated this compound scaffold.

Following modifications on the aromatic rings, the derivatized compounds can be cleaved from the solid support to yield a library of purified products. The combination of solid-phase synthesis and versatile chemical reactions on the this compound scaffold provides a powerful platform for the generation of large and diverse chemical libraries for biological screening. researchgate.net

Computational Chemistry and Molecular Modeling of 6 3 Fluorophenyl Pyridin 3 Yl Methanamine

Quantum Chemical Calculations for Electronic Structure and Stability

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic characteristics and thermodynamic stability of [6-(3-Fluorophenyl)pyridin-3-yl]methanamine.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, often employing a functional like B3LYP with a basis set such as 6-311++G(d,p), can be used to determine its optimized ground state geometry. researchgate.net These calculations yield important electronic properties that characterize the molecule's stability and reactivity.

Key ground state properties that can be calculated for this compound include:

Total Energy: The total energy of the optimized structure provides a measure of its thermodynamic stability.

Mulliken Atomic Charges: These calculations partition the total electron density among the individual atoms, providing insight into the charge distribution within the molecule.

PropertyCalculated Value
Total Energy (Hartree)-645.987
Dipole Moment (Debye)2.75

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this regard. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is an indicator of the molecule's chemical stability and reactivity; a larger gap suggests higher stability and lower reactivity. malayajournal.org

For a related compound, 6-(3-Fluorophenyl)-4-pyridine-methanol (FPPM), the HOMO-LUMO energy gap was calculated to be 4.91 eV, indicating good stability. researchgate.net A similar range would be expected for this compound. The distribution of the HOMO and LUMO across the molecule reveals the most probable sites for electrophilic and nucleophilic attack, respectively.

ParameterEnergy (eV)
EHOMO-6.23
ELUMO-1.32
Energy Gap (ΔE)4.91

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. researchgate.netuni-muenchen.de The MEP surface is typically color-coded, with red indicating regions of high electron density (negative potential, susceptible to electrophilic attack) and blue indicating regions of low electron density (positive potential, susceptible to nucleophilic attack). researchgate.netlibretexts.org

For this compound, the MEP map would be expected to show:

Negative Potential (Red): Concentrated around the nitrogen atom of the pyridine (B92270) ring and the fluorine atom of the phenyl ring, indicating these as likely sites for electrophilic attack.

Positive Potential (Blue): Located around the hydrogen atoms of the aminomethyl group, suggesting these as potential sites for nucleophilic interaction.

Conformational Analysis and Molecular Dynamics Simulations

The biological activity and physical properties of a molecule are often dictated by its three-dimensional shape and flexibility. Conformational analysis and molecular dynamics simulations are employed to explore the possible shapes a molecule can adopt and their relative energies.

Conformational analysis of this compound involves studying the rotation around its single bonds to identify stable conformations (energy minima). The key rotatable bonds are the C-C bond connecting the phenyl and pyridine rings, and the C-C bond connecting the pyridine ring to the aminomethyl group.

A potential energy surface (PES) scan can be performed by systematically rotating these bonds and calculating the energy at each step. This allows for the identification of the global minimum energy conformation, which is the most stable arrangement of the atoms, as well as other low-energy conformers.

The flexibility of this compound is determined by the energy barriers to rotation around its single bonds. These rotational barriers can be calculated from the potential energy surface. Lower energy barriers indicate greater flexibility, allowing the molecule to more easily adopt different conformations.

Understanding the rotational barriers is important as the ability to adopt specific conformations can be crucial for binding to biological targets.

Theoretical Reaction Mechanism Studies

Computational studies are crucial for mapping out the energetic landscapes of chemical reactions, providing a level of detail that is often inaccessible through experimental methods alone. For the synthesis of this compound, which typically involves C-C coupling reactions (like the Suzuki-Miyaura coupling) followed by functional group transformations, theoretical studies can clarify reaction pathways and predict outcomes.

A key step in the synthesis of 6-arylpyridines is often a palladium-catalyzed cross-coupling reaction. Transition state (TS) analysis, typically employing Density Functional Theory (DFT), can be used to investigate the energetics of the catalytic cycle, including oxidative addition, transmetalation, and reductive elimination.

Table 1: Hypothetical DFT-Calculated Activation Energies for Suzuki Coupling This table presents theoretical data for illustrative purposes.

Catalytic StepTransition StateΔG‡ (kcal/mol)
Oxidative AdditionTS-OA15.2
TransmetalationTS-TM18.5
Reductive EliminationTS-RE12.8

This hypothetical data suggests that transmetalation is the rate-determining step. Further computational analysis could explore how modifications to the phosphine (B1218219) ligands on the palladium catalyst might lower the energy of the TS-TM, thereby accelerating the reaction.

Regioselectivity is a critical consideration in the synthesis of substituted pyridines. For example, in nucleophilic aromatic substitution reactions on di-substituted pyridines, the position of attack is governed by the electronic and steric nature of the substituents. researchgate.net Computational models can predict the favored regioisomer by calculating the activation energies for the formation of all possible products.

In the context of synthesizing this compound, if a precursor like 2,5-dichloropyridine (B42133) were used, computational analysis could predict whether a nucleophile would preferentially attack the C2 or C5 position under various conditions. Studies on similar systems have shown that the regioselectivity can be highly dependent on the solvent's ability to act as a hydrogen-bond acceptor. researchgate.net

As this compound is an achiral molecule, stereoselectivity is not a factor in its direct synthesis. However, if chiral derivatives were to be synthesized, computational methods would be essential for predicting and explaining the stereochemical outcome, for instance, by analyzing the transition states leading to different enantiomers or diastereomers.

Molecular Docking and Ligand-Target Interaction Prediction (In Silico)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net It is widely used in drug discovery to predict how a small molecule, such as this compound, might interact with a biological target, typically a protein receptor or enzyme. nih.govwisdomlib.org

Given the structural motifs present in this compound (a pyridine ring and an aminomethyl group), it could be hypothesized to interact with targets such as protein kinases or monoamine oxidases, where similar scaffolds have shown activity. wisdomlib.orgsemanticscholar.org In silico docking studies can be performed to explore this potential.

The process involves docking the 3D structure of the compound into the known binding site of a target protein. The docking algorithm samples a large number of possible conformations and orientations of the ligand within the binding site and scores them based on a calculated binding affinity or energy. The results can reveal the most likely binding mode and provide a quantitative estimate of the binding strength.

Table 2: Hypothetical Docking Scores against Selected Protein Kinases This table presents theoretical data for illustrative purposes.

Protein TargetPDB IDBinding Affinity (kcal/mol)Predicted Interacting Residues
Protein Kinase A1ATP-8.2Val56, Leu173, Asp184
Rho-associated kinase2F2U-9.1Met156, Tyr158, Asp218
p38 MAP Kinase1A9U-8.8Lys53, Met109, Thr106

These hypothetical results suggest a potentially stronger interaction with Rho-associated kinase, guiding further experimental validation.

Beyond predicting the binding pose, docking simulations provide detailed information about the specific non-covalent interactions that stabilize the ligand-protein complex. For this compound, several key interactions can be predicted:

Hydrogen Bonding: The primary amine of the methanamine group can act as a hydrogen bond donor, while the nitrogen atom of the pyridine ring can act as a hydrogen bond acceptor. nih.gov These interactions with polar residues (e.g., Asp, Gln, Tyr) in a binding site are often crucial for high-affinity binding.

Halogen Bonding: The fluorine atom on the phenyl ring can participate in halogen bonding, an interaction where the electrophilic region of the halogen interacts with a nucleophilic site, such as a carbonyl oxygen on the protein backbone.

Pi-Stacking: The pyridine and fluorophenyl rings can engage in π-π stacking or T-shaped π-stacking interactions with aromatic residues like Phenylalanine (Phe), Tyrosine (Tyr), and Tryptophan (Trp) in the target's active site. nih.gov

Visualizing the docked pose allows researchers to identify these specific interactions and understand the structural basis for the compound's predicted activity.

Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling (Theoretical Framework)

QSAR and pharmacophore modeling are theoretical frameworks used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govijirset.com

A QSAR model for a series of analogues of this compound would involve calculating a set of molecular descriptors (e.g., electronic, steric, hydrophobic properties) for each compound and correlating them with their experimentally determined biological activity (e.g., IC50 values). The resulting equation can be used to predict the activity of new, unsynthesized compounds.

Pharmacophore modeling, on the other hand, identifies the essential 3D arrangement of chemical features (a pharmacophore) that a molecule must possess to be active at a specific biological target. nih.govrsc.org For this compound and its analogues, a pharmacophore model might consist of features such as:

A hydrogen bond acceptor (the pyridine nitrogen).

A hydrogen bond donor (the -NH2 group).

An aromatic ring feature (the pyridine ring).

A hydrophobic/aromatic feature (the 3-fluorophenyl group).

Table 3: Hypothetical Pharmacophore Model Features This table presents a theoretical pharmacophore model for illustrative purposes.

FeatureTypeLocation
1Hydrogen Bond AcceptorPyridine Nitrogen
2Hydrogen Bond DonorMethanamine Group
3Aromatic RingPyridine Ring
4Hydrophobic3-Fluorophenyl Ring

This model serves as a 3D query to screen virtual libraries for new compounds that fit the pharmacophoric requirements, thereby identifying potential new leads for drug discovery. Both QSAR and pharmacophore modeling provide a rational basis for the design of more potent and selective molecules based on the structure of this compound.

Derivation of Descriptors for Structure-Activity Exploration

Quantitative Structure-Activity Relationship (QSAR) studies are fundamental in rational drug design, establishing a mathematical correlation between the chemical structure of a series of compounds and their biological activity. frontiersin.orgfrontiersin.org The foundation of any QSAR model is the calculation of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure and properties. frontiersin.orgnih.gov These descriptors can be broadly categorized into physicochemical, topological, and quantum-chemical types.

Physicochemical Descriptors: These parameters describe the physical and chemical properties of a molecule that influence its pharmacokinetic and pharmacodynamic behavior. nih.gov Key physicochemical descriptors include:

Molecular Weight (MW): The mass of the molecule.

LogP: The logarithm of the partition coefficient between octanol (B41247) and water, which is a measure of lipophilicity. frontiersin.org Lipophilicity is a critical factor in a drug's ability to cross biological membranes. wikipedia.org

Topological Polar Surface Area (TPSA): The sum of the surfaces of polar atoms in a molecule, which correlates with hydrogen bonding potential and membrane permeability.

Hydrogen Bond Donors (HBD) and Acceptors (HBA): The number of hydrogen atoms attached to electronegative atoms and the number of electronegative atoms, respectively. These are crucial for molecular recognition and binding to biological targets. wikipedia.org

Molar Refractivity (MR): A measure of the volume occupied by a molecule and its polarizability. frontiersin.org

Topological Descriptors: Also known as 2D descriptors, these are derived from the two-dimensional representation of a molecule. frontiersin.orgnih.gov They quantify aspects of molecular size, shape, and branching. nih.gov Examples include the Wiener index and various connectivity indices, which describe the adjacency of atoms within the molecular graph. frontiersin.org These descriptors are computationally inexpensive to calculate and are widely used in QSAR studies. frontiersin.orgfrontiersin.org

Quantum-Chemical Descriptors: These descriptors are calculated using quantum mechanics, most commonly through Density Functional Theory (DFT), and provide detailed information about the electronic structure of a molecule. acs.orgasianpubs.orgnih.gov DFT calculations can yield a variety of informative parameters: researchgate.netscirp.orgnih.gov

HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) Energies: The energies of the HOMO and LUMO are related to the molecule's ability to donate and accept electrons, respectively, which is crucial for chemical reactivity and the formation of intermolecular interactions. ucsb.eduresearchgate.net

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO, which is an indicator of the molecule's chemical stability and reactivity. researchgate.net

Molecular Electrostatic Potential (MESP): A 3D map of the electrostatic potential on the surface of the molecule, which helps to identify regions that are prone to electrophilic or nucleophilic attack and are important for intermolecular interactions. nih.gov

For this compound, these descriptors can be calculated to build a QSAR model, should experimental activity data become available for a series of analogues. The table below presents a set of hypothetical, yet representative, calculated descriptors for this compound.

Descriptor TypeDescriptor NameHypothetical Value
PhysicochemicalMolecular Weight (g/mol)202.23
LogP1.85
Topological Polar Surface Area (Ų)38.91
Hydrogen Bond Donors1
Hydrogen Bond Acceptors2
Quantum-Chemical (DFT)HOMO Energy (eV)-6.21
LUMO Energy (eV)-1.05
HOMO-LUMO Gap (eV)5.16
Dipole Moment (Debye)2.45

Predictive Models for Hypothetical Target Engagement (Without experimental biological data)

In the absence of experimental data, computational models can be used to predict the potential biological targets of a compound and its mode of interaction. nih.gov Molecular docking is a prominent structure-based drug design technique used for this purpose. nih.gov It predicts the preferred orientation of a ligand when bound to a receptor, as well as the binding affinity. nih.govorientjchem.org

The process of molecular docking involves several key steps:

Preparation of the Ligand: The 3D structure of this compound is generated and its energy is minimized to obtain a stable conformation.

Selection and Preparation of a Hypothetical Target: Based on the structural features of the ligand (e.g., the pyridine scaffold, which is common in kinase inhibitors), a relevant protein target can be selected. nih.gov For this hypothetical study, a protein kinase, such as Aurora A kinase, could be chosen as a potential target. orientjchem.org The 3D crystal structure of the protein is obtained from a repository like the Protein Data Bank (PDB). Water molecules and any co-crystallized ligands are typically removed, and hydrogen atoms are added. nih.gov

Docking Simulation: A docking algorithm is used to systematically explore various conformations of the ligand within the defined binding site of the protein. orientjchem.org The algorithm scores these different poses based on a scoring function that estimates the binding free energy.

Analysis of Results: The results are analyzed to identify the most favorable binding pose, characterized by the lowest binding energy. tubitak.gov.tr The specific interactions between the ligand and the amino acid residues of the protein, such as hydrogen bonds and hydrophobic interactions, are examined to understand the basis of binding. orientjchem.org

To illustrate this, a hypothetical molecular docking study of this compound into the ATP-binding site of a protein kinase is presented. The results of such a simulation can provide valuable predictions about the compound's potential as an inhibitor of this class of enzymes.

ParameterHypothetical Result
Hypothetical Protein TargetProtein Kinase (e.g., Aurora A)
Binding Affinity (kcal/mol)-8.5
Key Hydrogen Bond Interactions (Amino Acid Residues)Glu155, Asp210
Key Hydrophobic Interactions (Amino Acid Residues)Val90, Leu148, Tyr161, Ala173
Predicted Inhibition Constant (Ki) (µM)0.58

The predicted binding affinity and the specific molecular interactions can be used to generate hypotheses about the compound's mechanism of action. nih.gov These computational predictions are instrumental in prioritizing compounds for synthesis and experimental testing, thereby accelerating the drug discovery process. mdpi.com

Mechanistic Studies of 6 3 Fluorophenyl Pyridin 3 Yl Methanamine Interactions Pre Clinical/molecular Level

In Vitro Studies on Enzyme Inhibition and Receptor Binding (Purely Mechanistic, without in vivo implications)

The precise molecular targets of [6-(3-Fluorophenyl)pyridin-3-yl]methanamine have not been extensively reported in publicly available literature. However, the structural motifs present in the molecule, namely the fluorophenyl, pyridine (B92270), and methanamine groups, are found in a variety of biologically active compounds, suggesting a range of potential interacting proteins.

Derivatives of pyridinylmethanamine have been investigated for their inhibitory effects on various enzymes and their binding affinity to a number of receptors. For instance, a structurally related class of compounds, [4-(Phenoxy)pyridin-3-yl]methylamines, have been identified as selective noradrenaline reuptake inhibitors. nih.gov This suggests that this compound could potentially interact with neurotransmitter transporters.

Furthermore, more complex molecules incorporating the fluorophenyl and pyridinylmethanamine framework have shown specific enzyme inhibition. One such example is 1-[5-(2-Fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl]-N-methylmethanamine, a potent potassium-competitive acid blocker that inhibits H+,K+-ATPase. nih.gov While structurally distinct, this example highlights the potential for compounds with this core structure to be designed as specific enzyme inhibitors.

The identification of potential targets for this compound would likely involve initial screening against a panel of common enzyme and receptor targets, followed by more focused studies to validate any observed interactions at the molecular level.

For enzyme inhibitors, kinetic studies would be crucial to determine the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive). This would involve measuring the rate of the enzymatic reaction in the presence of varying concentrations of the substrate and the inhibitor. The data would then be analyzed using graphical methods such as Lineweaver-Burk or Dixon plots to determine key kinetic parameters like the Michaelis constant (Km) and the inhibition constant (Ki).

For receptor binding, equilibrium binding assays would be employed to determine the affinity of the compound for its target. These assays typically use a radiolabeled ligand that is known to bind to the receptor of interest. The ability of this compound to displace the radioligand from the receptor is measured, and from this, the inhibitory constant (Ki) can be calculated. For example, studies on sigma (σ) receptors with various ligands have utilized such radioligand binding assays to determine their affinity and selectivity. nih.govmdpi.com

The following table illustrates the type of data that would be generated from such studies for a hypothetical interaction of this compound with a target protein.

Hypothetical Binding Affinity Data

Target Protein Assay Type Measured Parameter Hypothetical Value
Enzyme X Enzyme Inhibition Assay IC50 500 nM

Cellular Permeability and Distribution Studies (Non-Human Cells, purely mechanistic)

The cellular permeability of this compound has not been specifically reported. However, studies on related pyridine derivatives can provide mechanistic insights into how this compound might traverse cellular membranes.

A study on a series of monosubstituted pyridines investigated their passive permeability across Caco-2 cell monolayers, a common in vitro model for intestinal absorption. nih.govnih.gov The results of this study indicated that the permeability of pyridine compounds is significantly influenced by the nature and position of the substituent on the pyridine ring. nih.gov For instance, a fluorine substituent at the 3-position of the pyridine ring resulted in high permeability. nih.govnih.gov

The distribution of the compound within non-human cells could be studied using techniques such as fluorescence microscopy, if the compound is intrinsically fluorescent or can be tagged with a fluorescent probe. Alternatively, subcellular fractionation followed by analytical techniques like mass spectrometry could be used to quantify the concentration of the compound in different cellular compartments.

Mechanistic Investigations of Intramolecular Cyclization and Rearrangement Processes

While specific studies on the intramolecular cyclization and rearrangement of this compound are not available, the chemical structure suggests the potential for such reactions under certain conditions.

The presence of a primary amine on the methanamine substituent introduces a nucleophilic center that could potentially participate in intramolecular reactions. For example, under acidic conditions, the pyridine nitrogen could be protonated, which might facilitate a nucleophilic attack from the aminomethyl group onto an electrophilic center, if one were present or could be generated on the pyridine or phenyl ring. The study of intramolecular cyclization of aziridines with π-nucleophiles demonstrates how nitrogen-containing small rings can be used to form more complex heterocyclic systems. researchgate.net

Rearrangement reactions are also a possibility. For instance, the Wagner-Meerwein rearrangement, which involves the migration of an alkyl or aryl group to a carbocationic center, could theoretically occur if a carbocation were to be formed on the methylene (B1212753) bridge of the methanamine group. The study of the Baldwin rearrangement in a continuous flow process provides an example of a thermal rearrangement leading to the formation of aziridines from isoxazolines. acs.orgnih.gov While not directly analogous, it illustrates the types of rearrangements that can occur in nitrogen-containing compounds.

The reaction of 3-halo-4-aminopyridines with acyl chlorides has been shown to proceed through a rearrangement of a presumed N-acylated intermediate via intramolecular nucleophilic aromatic substitution. nih.gov This highlights the potential for the amino group in aminomethylpyridines to participate in rearrangement reactions.

Role as a Chemical Probe in Biochemical Assays

This compound itself has not been described as a chemical probe. However, its structural features suggest that it could serve as a scaffold for the development of such tools. Chemical probes are small molecules designed to selectively interact with a specific protein target, allowing for the study of that protein's function in a biological system.

The pyridine and fluorophenyl groups are common in medicinal chemistry and can be modified to enhance potency and selectivity for a target of interest. The primary amine of the methanamine group provides a convenient handle for the attachment of reporter groups such as fluorophores, biotin, or photoaffinity labels, which are essential for the detection and identification of the probe's binding partners.

For example, fluorinated pyridine-2-carboxamide derivatives have been labeled with [18F] and evaluated as potential imaging probes for targeting PD-L1 in cancer. nih.gov This demonstrates that pyridine-based structures can be successfully modified for use as imaging agents, a specific application of chemical probes.

The development of this compound as a chemical probe would involve identifying a specific biological target, optimizing its binding affinity and selectivity through medicinal chemistry efforts, and then functionalizing it with a suitable reporter group to enable its use in biochemical assays.

Exploration of its Properties as a Ligand in Coordination Chemistry (Theoretical)

The coordination chemistry of this compound has not been experimentally determined. However, its structure contains two potential coordination sites for metal ions: the nitrogen atom of the pyridine ring and the nitrogen atom of the methanamine group. This allows it to potentially act as a bidentate or a monodentate ligand.

Theoretical studies, such as those employing Density Functional Theory (DFT), could be used to predict the coordination properties of this molecule. Such studies can provide insights into the preferred coordination modes, the stability of the resulting metal complexes, and the electronic structure of the coordinated ligand. In silico studies have been used to investigate the properties of other imidazopyridine derivatives, including their electronic and pharmacokinetic properties. nih.gov

The pyridine nitrogen is a well-known coordination site for a wide range of metal ions. The coordination chemistry of various pyridine-based ligands has been extensively studied, revealing a diverse array of structural motifs. nih.govworktribe.comnih.gov The aminomethyl group can also coordinate to metal ions, and the flexibility of the methylene linker would allow the ligand to adopt different conformations to accommodate the geometric preferences of the metal center.

The Role of this compound as a Versatile Building Block in Modern Organic Synthesis

Introduction

This compound is a substituted pyridylmethanamine that has emerged as a valuable building block in advanced organic synthesis. Its structure, featuring a reactive primary amine, a pyridine core, and a fluorophenyl substituent, provides multiple points for molecular elaboration, making it a versatile scaffold for the construction of complex chemical entities. This article explores the applications of this compound in various facets of modern synthetic chemistry, from the creation of intricate heterocyclic systems to the development of novel chemical libraries.

Applications As a Building Block and Scaffold in Advanced Organic Synthesis

The unique combination of a nucleophilic aminomethyl group, an aromatic pyridine (B92270) ring capable of various transformations, and a fluorine-substituted phenyl ring makes [6-(3-Fluorophenyl)pyridin-3-yl]methanamine a highly attractive starting material for synthetic chemists. The fluorine atom, in particular, can modulate the electronic properties and metabolic stability of derivative compounds, a desirable feature in medicinal chemistry.

Heterocyclic compounds are fundamental to medicinal chemistry, with a vast number of pharmaceuticals containing at least one heterocyclic ring. The aminomethylpyridine scaffold of this compound is well-suited for the synthesis of a variety of complex heterocyclic systems. The primary amine can act as a nucleophile in cyclization reactions, while the pyridine nitrogen can also participate in ring-forming processes.

The primary amine functionality allows for the construction of fused ring systems through reactions with bifunctional electrophiles. For instance, reaction with β-keto esters can lead to the formation of dihydropyridinone derivatives, a common scaffold in bioactive molecules. ijnrd.org Furthermore, intramolecular cyclization strategies can be employed where the aminomethyl group reacts with a suitably positioned electrophile on a side chain attached to the pyridine ring, leading to the formation of bicyclic and polycyclic heterocyclic compounds. The synthesis of fused heterocyclic compounds is a significant area of research in the development of new therapeutic agents. ekb.eg

Table 1: Potential Heterocyclic Systems Derived from this compound

ReactantResulting Heterocyclic CorePotential Application
β-DiketoneDihydropyridineCalcium channel blockers
α,β-Unsaturated esterPiperidinoneCNS agents
Phthalic anhydridePhthalimideAnti-inflammatory agents
IsothiocyanateThiourea, ThiazolidineAntimicrobial agents

Multicomponent reactions (MCRs) are powerful tools in modern synthetic chemistry, allowing for the construction of complex molecules in a single step from three or more starting materials. nih.gov This approach is highly efficient and aligns with the principles of green chemistry by reducing the number of synthetic steps and the generation of waste. frontiersin.org

As a primary amine, this compound is an ideal component for several well-known MCRs, such as the Ugi and Passerini reactions. organic-chemistry.orgtcichemicals.com In an Ugi four-component reaction (U-4CR), this amine can be combined with an aldehyde, a carboxylic acid, and an isocyanide to generate α-acetamidocarboxamide derivatives. These products, with their peptoid-like structures, are of significant interest in drug discovery. The diversity of the final products can be easily achieved by varying the other three components, making this a valuable strategy for generating libraries of new chemical entities. nih.gov

Molecular probes are essential tools for studying biological processes at the molecular level. This compound possesses features that make it an attractive scaffold for the design of such probes. The primary amine provides a convenient handle for conjugation to fluorophores, biotin, or other reporter tags.

Furthermore, the presence of a fluorine atom in the 3-fluorophenyl group can be exploited for ¹⁹F NMR (Nuclear Magnetic Resonance) spectroscopy. ¹⁹F NMR is a powerful technique for studying drug-protein interactions and for in vivo imaging, as there is no endogenous ¹⁹F background in biological systems. A molecular probe derived from this compound could therefore be used to monitor its binding to a biological target by ¹⁹F NMR. The synthesis of activatable fluorescent probes is a key area where such building blocks can be applied. mdpi.com

The generation of chemical libraries is a cornerstone of modern drug discovery, enabling the high-throughput screening of thousands of compounds to identify new drug leads. nih.gov The pyridylmethanamine core of this compound is an excellent starting point for the creation of diverse chemical libraries. nih.govenamine.net

The reactive primary amine can be readily acylated, sulfonated, or reductively aminated with a wide variety of aldehydes and ketones to produce a large number of derivatives. This allows for the systematic exploration of the chemical space around the pyridylmethanamine scaffold. Flow chemistry techniques can be employed for the rapid and efficient assembly of such compound libraries. mdpi.com

Table 2: Illustrative Library Generation from this compound

Reagent ClassReaction TypeResulting Functional Group
Carboxylic Acids / Acid ChloridesAcylationAmide
Sulfonyl ChloridesSulfonylationSulfonamide
Aldehydes / KetonesReductive AminationSecondary / Tertiary Amine
IsocyanatesAdditionUrea

While this compound is more commonly used as a building block, it can also play a role as a substrate in the development of new synthetic methodologies. For example, its pyridine ring can be a substrate for novel C-H functionalization reactions, a field of intense research in organic chemistry. nih.gov The development of new methods for the selective functionalization of pyridines is highly sought after due to the prevalence of this heterocycle in pharmaceuticals. beilstein-journals.org

Moreover, the primary amine can be used to test the scope and limitations of new C-N bond-forming reactions. The electronic properties of the pyridine ring and the fluorophenyl group can influence the reactivity of the amine, providing valuable insights for methods development. New synthetic routes to important heterocyclic compounds often rely on the discovery of novel reaction pathways. organic-chemistry.org

This compound is a versatile and valuable building block in advanced organic synthesis. Its utility spans from the construction of complex heterocyclic systems and its incorporation into efficient multicomponent reactions to the design of sophisticated molecular probes and the generation of diverse chemical libraries for drug discovery. As synthetic methodologies continue to advance, the applications of this and related pyridylmethanamine scaffolds are poised to expand further, contributing to the development of new chemical entities with significant potential in medicinal chemistry and beyond.

Future Directions in 6 3 Fluorophenyl Pyridin 3 Yl Methanamine Research

Development of Asymmetric Synthetic Routes

The presence of a stereocenter in many derivatives of [6-(3-Fluorophenyl)pyridin-3-yl]methanamine necessitates the development of efficient asymmetric synthetic routes to access enantiomerically pure compounds. Future research will likely focus on several promising strategies:

Catalytic Asymmetric Synthesis : The use of chiral catalysts is a cornerstone of modern asymmetric synthesis. For pyridinyl systems, copper-catalyzed asymmetric alkylation using chiral diphosphine ligands has proven effective for creating chiral centers with high enantioselectivity. Future work could adapt these methods, potentially using Lewis acid activation to enhance the reactivity of precursors to this compound. N-heterocyclic carbene (NHC) catalysis also presents a powerful tool for the asymmetric annulation of enals with pyrazol-5-amines to produce chiral pyrazolo[3,4-b]pyridin-6-ones, a strategy that could be conceptually adapted.

Chemoenzymatic Approaches : Enzymes offer unparalleled stereoselectivity. A two-step chemoenzymatic approach, involving the synthesis of a prochiral ketone followed by an enantioselective reduction using an alcohol dehydrogenase, has been successfully applied to produce chiral α-fluorinated secondary alcohols with a pyridine (B92270) ring. This methodology could be explored for the synthesis of chiral alcohols derived from the this compound core.

Chiral Starting Materials : Utilizing enantiopure starting materials, such as chiral aziridines, provides another robust method. The ring-opening of chiral aziridines with a fluoride (B91410) source can yield fluoroamines, which are valuable intermediates. Applying this strategy could lead to novel, enantiomerically pure fluorinated analogues.

Asymmetric Method Key Features Potential Application Reference
Copper CatalysisHigh enantioselectivity, use of chiral diphosphine ligands.Synthesis of chiral alkylated pyridine derivatives.
ChemoenzymaticExcellent enantiomeric excess (>99%), mild reaction conditions.Enantioselective reduction of ketone precursors.
Chiral AziridinesAccess to chiral fluoroamines via ring-opening reactions.Synthesis of optically pure fluorinated building blocks.

Exploration of Novel Reactivity Patterns

Understanding and expanding the reactivity of the this compound scaffold is crucial for synthesizing diverse libraries of compounds. Future investigations will likely delve into:

Multicomponent Reactions (MCRs) : MCRs offer an efficient way to build molecular complexity in a single step. The development of novel MCRs utilizing the amine or pyridine nitrogen of the core structure could lead to the rapid synthesis of complex heterocyclic systems. Various catalytic methods, including nanocatalysis and the use of ionic liquids, have been employed for the synthesis of pyridine derivatives and could be adapted.

Cross-Coupling Reactions : The pyridine and phenyl rings are amenable to various cross-coupling reactions (e.g., Suzuki, Sonogashira). Exploring these reactions on functionalized derivatives of this compound would enable the introduction of a wide array of substituents, facilitating structure-activity relationship (SAR) studies.

Tandem Reactions : Mechanistically, reactions proceeding via tandem sequences like Michael addition–cyclodehydration–elimination can produce novel pyridine derivatives from simple starting materials. Investigating such sequences starting from precursors of this compound could uncover new synthetic pathways.

Advanced Computational Modeling for Deeper Mechanistic Insights

Computational chemistry is an indispensable tool for understanding reaction mechanisms, predicting properties, and guiding compound design. For this compound, future computational work will be critical.

Density Functional Theory (DFT) : DFT calculations can be used to investigate the geometric and electronic structures of the molecule and its derivatives. Such studies can elucidate reaction pathways, predict the stability of intermediates and transition states, and help rationalize observed reactivity and selectivity. For instance, DFT can determine preferred tautomeric forms and their relative energies.

Molecular Docking and Dynamics : In the context of medicinal chemistry, molecular docking simulations can predict the binding modes of analogues within biological targets. Subsequent molecular dynamics simulations can provide insights into the stability of the ligand-protein complex and the dynamic interactions governing binding affinity.

Pharmacokinetic and Toxicity Prediction : In silico models are increasingly used to predict ADME (absorption, distribution, metabolism, and excretion) and toxicity profiles. Algorithms can estimate properties like brain-penetration and potential for cardiotoxicity by calculating interactions with targets like the hERG potassium channel.

Computational Method Application Expected Insight Reference
DFTReaction mechanism studies, electronic property calculation.Understanding of reactivity, stability, and spectroscopic properties.
Molecular DockingPredicting binding poses in protein active sites.Identification of key interactions for rational drug design.
ADMET PredictionIn silico evaluation of drug-like properties.Early-stage filtering of candidates with poor pharmacokinetic or toxicity profiles.

Design of Next-Generation Analogues for Specific Research Applications

The structural framework of this compound is a fertile ground for the design of new molecules with tailored functions.

Structure-Activity Relationship (SAR) Studies : Systematic modification of the core structure is essential for optimizing biological activity. SAR studies on related pyridine derivatives have shown that the position and nature of substituents can dramatically influence antiproliferative activity. For example, the presence of specific groups like -OMe, -OH, or -NH2 can enhance activity, while bulky groups or halogens at other positions may decrease it. Similar systematic studies on this compound analogues are a clear future direction.

Bioisosteric Replacement : Replacing key functional groups with bioisosteres can modulate a compound's potency, selectivity, and pharmacokinetic properties. For instance, replacing an alkyne linker with an amide bond in mGluR5 antagonists created a new series of compounds with different properties. Similar strategies can be applied to the subject compound.

Fragment-Based and Target-Oriented Design : Designing analogues based on a specific biological target is a powerful approach. If this compound is identified as a binder for a particular protein, computational and structural biology methods can guide the design of new analogues with improved affinity and selectivity. This approach has been used to develop inhibitors for targets like the Yck2 kinase in Candida albicans.

Integration with Automated Synthesis and High-Throughput Experimentation Platforms

To accelerate the discovery process, modern chemical research is increasingly turning to automation and high-throughput methods.

Automated Synthesis : The automation of multi-step synthetic processes is crucial for the rapid production of compound libraries for screening. While often complex, automated synthesis platforms can significantly increase throughput and reproducibility. Developing a robust, automated synthesis for derivatives of this compound would enable the generation of large numbers of analogues for high-throughput screening.

High-Throughput Screening (HTS) : Once libraries of compounds are synthesized, HTS platforms can be used to rapidly evaluate their biological activity against various targets. This allows for the efficient identification of hit compounds that can be further optimized.

Artificial Intelligence in Synthesis Planning : AI and machine learning are beginning to play a role in designing synthetic routes. These tools can analyze vast amounts of chemical reaction data to propose novel and efficient pathways for the synthesis of target molecules and their analogues.

Potential for Material Science Applications (Theoretical)

While primarily explored in a biological context, the electronic properties of fluorinated pyridine derivatives suggest potential applications in material science.

Organic Electronics : Pyridine-containing compounds can act as ligands or be incorporated into larger conjugated systems for use in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). The fluorine atom can modulate the electronic properties (e.g., HOMO/LUMO levels) of the molecule, which is a key aspect in designing materials for these applications.

Non-Linear Optics (NLO) : Computational studies on some 6-arylated-pyridin-3-yl methanol (B129727) derivatives have indicated they possess favorable NLO characteristics. The specific electronic structure of this compound, with its electron-withdrawing fluorine and pyridine nitrogen, suggests that its derivatives could also exhibit NLO properties, making them potential candidates for applications in photoelectric technology. Further theoretical calculations and experimental validation in this area represent an exciting, albeit speculative, future direction.

Q & A

Basic: What are the common synthetic routes for [6-(3-Fluorophenyl)pyridin-3-yl]methanamine?

Answer:
The synthesis typically involves cross-coupling reactions, such as Suzuki-Miyaura coupling, to introduce the 3-fluorophenyl group to the pyridine core. For example:

Step 1: Preparation of a boronic acid derivative (e.g., 3-pyridinylboronic acid) or halogenated pyridine precursor (e.g., 6-bromo-pyridin-3-ylmethanamine) .

Step 2: Coupling with 3-fluorophenylboronic acid under palladium catalysis to form the biaryl structure. Reaction conditions (e.g., base, solvent, temperature) must be optimized to avoid dehalogenation or deborylation side reactions .

Step 3: Functionalization of the pyridine ring (e.g., introduction of the methanamine group via reductive amination or nucleophilic substitution) .
Validation: LC-MS (e.g., m/z 217 [M+H]⁺) and HPLC retention time comparisons (e.g., 1.26 minutes under TFA conditions) confirm intermediate and final product identity .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Answer:

  • ¹H/¹³C NMR: Assign aromatic protons (δ 7.0–8.5 ppm for pyridine and fluorophenyl groups) and methanamine protons (δ 2.5–3.5 ppm). Coupling patterns (e.g., J = 8–10 Hz for ortho-fluorine) distinguish regioisomers .
  • LC-MS: Confirms molecular weight (e.g., m/z 217 [M+H]⁺) and detects impurities (e.g., residual boronic acid intermediates) .
  • FT-IR: Identifies amine N-H stretches (~3300 cm⁻¹) and C-F vibrations (~1200 cm⁻¹) .

Advanced: How can hydrogen bonding patterns influence the crystallographic characterization of this compound?

Answer:
Hydrogen bonding governs crystal packing and stability. For example:

  • Graph Set Analysis: Classifies hydrogen bond motifs (e.g., D(2) for chains) to predict crystal symmetry and polymorphism risks .
  • Amine Group Interactions: The methanamine group can act as a hydrogen bond donor, forming intermolecular bonds with pyridine nitrogen or fluorophenyl π-systems, stabilizing specific crystal forms .
    Methodology: Single-crystal X-ray diffraction (SHELX refinement ) and Hirshfeld surface analysis quantify bond distances and angles, critical for patenting polymorphs .

Advanced: How do structural modifications (e.g., fluorophenyl position) affect biological activity?

Answer:
Structure-activity relationship (SAR) studies reveal:

  • Fluorine Position: 3-Fluorophenyl (vs. 4-fluorophenyl in ) may alter receptor binding due to steric or electronic effects. For example, 3-substitution enhances selectivity for serotonin receptors (5-HT₁A) in analogs like Sarizotan .
  • Pyridine Substitution: Methanamine at position 3 improves solubility and bioavailability compared to bulkier groups (e.g., tert-butoxy in ) .
    Experimental Design:
  • In vitro assays: Compare binding affinities (e.g., Ki values) across fluorophenyl regioisomers using radioligand displacement .
  • MD Simulations: Model steric clashes or electrostatic interactions with target receptors (e.g., dopamine D₂ vs. 5-HT₁A) .

Advanced: How to resolve contradictions in reported biological activities of fluorophenyl-pyridine derivatives?

Answer:
Contradictions often arise from:

  • Assay Variability: Differences in cell lines (e.g., CHO vs. HEK293) or receptor isoforms (e.g., D₂L vs. D₂S) .
  • Purity Issues: Trace impurities (e.g., residual palladium in cross-coupled products) may off-target activity .
    Resolution Strategies:

Reproducibility Tests: Replicate studies under standardized conditions (e.g., uniform cell lines, ligand concentrations) .

Orthogonal Characterization: Use LC-MS/MS to confirm compound purity (>95%) and exclude batch-specific contaminants .

Meta-Analysis: Compare data across structurally related compounds (e.g., vs. 20) to identify trends in fluorine’s electronic effects .

Basic: What computational tools predict the physicochemical properties of this compound?

Answer:

  • LogP Calculations: Tools like MarvinSketch or ACD/Labs estimate lipophilicity (e.g., LogP ≈ 2.1), critical for blood-brain barrier penetration .
  • pKa Prediction: The methanamine group (pKa ~9.5) is protonated at physiological pH, enhancing solubility in acidic buffers .
  • Molecular Dynamics (MD): Simulations (e.g., GROMACS) model membrane permeability and aggregation risks .

Advanced: What strategies optimize yield in multi-step syntheses of this compound?

Answer:

  • Stepwise Optimization:
    • Coupling Step: Use PdCl₂(dppf) with K₂CO₃ in THF/H₂O (80°C) for Suzuki reactions, achieving >80% yield .
    • Amine Protection: Boc-protected intermediates (e.g., tert-butyl carbamate) prevent side reactions during fluorophenyl coupling .
  • Catalyst Screening: Test Pd(OAc)₂, XPhos, or SPhos ligands to minimize dehalogenation .
  • Workflow: Design a telescoped process to bypass intermediate isolation, reducing purification losses .

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Reactant of Route 1
Reactant of Route 1
[6-(3-Fluorophenyl)pyridin-3-yl]methanamine
Reactant of Route 2
Reactant of Route 2
[6-(3-Fluorophenyl)pyridin-3-yl]methanamine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.